6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile
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Description
6-Cyclopropyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile (6CP2P4TFN) is a synthetic compound of the nicotinonitrile family. It is a lipophilic compound with a melting point of 109-110°C and a boiling point of 280-281°C. 6CP2P4TFN has been studied for its potential applications in scientific research and drug development.
Scientific Research Applications
Cyclopropane Applications
Cyclopropane and its derivatives are widely studied for their unique reactions due to high ring strain. This feature facilitates various chemical transformations, making cyclopropane a valuable scaffold in organic synthesis. Studies have explored [2+1]-type cycloaddition reactions for cyclopropanation, highlighting its importance in creating biologically active products and for modifying such products due to its distinctive properties (Kamimura, 2014)[https://consensus.app/papers/21‐type-cyclopropanation-reactions-kamimura/19fc00bba37a5552b413324e8e53ff3e/?utm_source=chatgpt]. Furthermore, the cyclopropanation process has been improved, reducing costs and environmental impact, proving essential in fragrance chemistry for producing high-impact fragrance ingredients (Schröder, 2014)[https://consensus.app/papers/future-cyclopropanations-fragrance-chemistry-schröder/56b502c16dc75aa7a75c677a73b5ad8e/?utm_source=chatgpt].
Pyrrolidine Applications
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery. Its incorporation into compounds can efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage of molecules. This has led to the development of bioactive molecules with target selectivity, highlighting the structural and functional significance of pyrrolidine in medicinal chemistry (Li Petri et al., 2021)[https://consensus.app/papers/pyrrolidine-drug-discovery-versatile-scaffold-novel-petri/b4f05c3f5b425af6b1c3e54a54ebf299/?utm_source=chatgpt].
Trifluoromethyl Applications
Compounds containing the trifluoromethyl group are studied for their potential as alternatives to per- and polyfluoroalkyl substances (PFASs), which are environmental pollutants. However, the alternatives, including those with trifluoromethyl groups, have shown comparable or even more serious potential toxicity, indicating the complexity of replacing PFASs with safer alternatives without compromising their unique properties (Wang et al., 2019)[https://consensus.app/papers/review-sources-multimedia-distribution-health-risks-wang/95dafbd8dac855ebb21cd0e012ca0165/?utm_source=chatgpt].
properties
IUPAC Name |
6-cyclopropyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)11-7-12(9-3-4-9)19-13(10(11)8-18)20-5-1-2-6-20/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKPKZKBLUCSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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